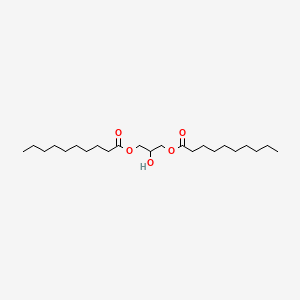

1,3-Didecanoylglycerol

概要

説明

その分子式はC23H44O5であり、分子量は400.6 g/molです . ジデカン酸グリセリルは室温で液体であり、主に科学研究や工業用途に使用されます。

準備方法

合成経路と反応条件

ジデカン酸グリセリルは、グリセロールとデカン酸のエステル化によって合成できます。この反応は通常、硫酸やp-トルエンスルホン酸などの触媒の存在下で、グリセロールとデカン酸を加熱してエステル結合を促進します。 反応は還流条件下で行われ、水を除去して反応を完結させます .

工業生産方法

工業的な環境では、ジデカン酸グリセリルは同様のエステル化プロセスを使用して、より大規模に生産できます。反応は、効率と収率を高めるために、連続フローリアクターで行うことができます。 製品はその後、蒸留またはクロマトグラフィーで精製され、高純度のジデカン酸グリセリルが得られます .

化学反応解析

反応の種類

ジデカン酸グリセリルは、以下の化学反応を含むさまざまな化学反応を起こします。

加水分解: ジデカン酸グリセリルは加水分解してグリセロールとデカン酸を生じます。この反応は通常、リパーゼまたは酸性条件で触媒されます。

酸化: ジデカン酸グリセリルは酸化されて、過酸化物または他の酸化された生成物を形成する可能性があります。一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

一般的な試薬と条件

加水分解: リパーゼ、酸性または塩基性条件。

酸化: 過酸化水素、過マンガン酸カリウム。

還元: 水素化リチウムアルミニウム (LiAlH4)、水素化ホウ素ナトリウム (NaBH4)。

形成される主な生成物

加水分解: グリセロールとデカン酸。

酸化: 過酸化物、酸化された脂肪酸。

還元: グリセロール、デカンアルコール.

科学研究での応用

ジデカン酸グリセリルは、科学研究で幅広い用途があります。

化学: エステル化反応や加水分解反応を研究するためのモデル化合物として使用されます。

生物学: 特にリパーゼなど、脂質代謝や酵素活性に関する研究に使用されます。

医学: 生体適合性があり安定したエマルジョンを形成できるため、ドラッグデリバリーシステムでの潜在的な用途について調査されています。

化学反応の分析

Types of Reactions

Didecanoin undergoes various chemical reactions, including:

Hydrolysis: Didecanoin can be hydrolyzed to yield glycerol and decanoic acid. This reaction is typically catalyzed by lipases or acidic conditions.

Oxidation: Didecanoin can undergo oxidation to form peroxides or other oxidized products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction of didecanoin can lead to the formation of glycerol and decanoic alcohol.

Common Reagents and Conditions

Hydrolysis: Lipases, acidic or basic conditions.

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Major Products Formed

Hydrolysis: Glycerol and decanoic acid.

Oxidation: Peroxides, oxidized fatty acids.

Reduction: Glycerol, decanoic alcohol.

科学的研究の応用

Food Industry Applications

1,3-Didecanoylglycerol is primarily recognized for its role as an emulsifier in food products. The compound's ability to stabilize oil-water mixtures makes it an essential ingredient in various food formulations such as:

- Margarines and Spreads : 1,3-DAG enhances texture and mouthfeel while improving the stability of emulsions.

- Dairy Products : It is used in ice creams and creams to prevent separation and improve creaminess.

- Baked Goods : Acts as a dough conditioner, improving the texture and shelf-life of bread products.

Health Benefits

Studies have indicated that 1,3-DAG can suppress body fat accumulation and lower postprandial serum triacylglycerol levels. This makes it a valuable ingredient for health-conscious consumers seeking functional foods that promote weight management and metabolic health .

Pharmaceutical Applications

The pharmaceutical industry has explored the potential of this compound as a delivery system for poorly soluble compounds. Its properties allow for enhanced oral bioavailability of active pharmaceutical ingredients (APIs). Notable applications include:

- Drug Formulations : Used to improve the solubility of lipophilic drugs, facilitating effective delivery through oral administration.

- Transdermal Delivery Systems : Research indicates that 1,3-DAG can enhance the cutaneous delivery of antioxidants like lycopene, improving skin health and providing protective benefits against oxidative stress .

Cosmetic Applications

In cosmetics, this compound serves as an emollient and skin-conditioning agent. Its applications include:

- Moisturizers and Creams : Enhances skin hydration and smoothness without causing irritation.

- Sunscreens : Functions as a stabilizing agent in formulations to enhance product efficacy against UV radiation.

Safety Profile

Research indicates that 1,3-DAG does not present significant acute toxicity risks and is non-irritating to the skin. Long-term studies have shown no adverse effects when used in cosmetic formulations .

Case Study 1: Tumor Promotion Potential

A study assessed the tumor-promoting activity of 1,2-diacylglycerols (including 1,3-DAG) in animal models. Results indicated that specific dosing regimens could lead to increased protein kinase C (PKC) activity; however, no significant tumor promotion was observed with controlled application .

Case Study 2: Enzymatic Synthesis

Research demonstrated that using immobilized lipase (e.g., Novozym® 435) can selectively synthesize high-purity medium-chain diacylglycerols (including 1,3-DAG). The enzymatic method yielded higher ratios of 1,3-DAG compared to traditional chemical methods, highlighting its potential in producing structured lipids for food and pharmaceutical applications .

Comparative Data Table

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Food Industry | Emulsifier in margarine, dairy | Stabilizes emulsions; improves texture |

| Pharmaceutical | Drug delivery systems | Enhances solubility; improves bioavailability |

| Cosmetics | Skin moisturizers | Non-irritating; enhances hydration |

作用機序

ジデカン酸グリセリルの作用機序は、リパーゼなどの酵素との相互作用に関係しています。リパーゼはエステル結合を加水分解してグリセロールとデカン酸を放出し、これらはさまざまな代謝経路に関与することができます。 分子標的は、リパーゼやその他のエステラーゼの活性部位などです .

類似の化合物との比較

類似の化合物

1,2-ジデカン酸グリセリル: ジデカン酸グリセリルに似ていますが、グリセロールの骨格上の異なる位置にエステル結合があります。

1,3-ジカプリン: 2 つの位置にカプリン酸 (デカン酸) を持つ別のジアシルグリセロール。

グリセリルジカプレート: ジデカン酸グリセリルの同義語で、グリセロールとカプリン酸の組成を強調しています.

ユニークさ

ジデカン酸グリセリルは、その特定のエステル化パターンにより、物理的特性と反応性に影響を与え、ユニークです。 安定したエマルジョンを形成する能力と生体適合性により、特に医療および工業用途で貴重なものとなっています .

類似化合物との比較

Similar Compounds

1,2-Didecanoin: Similar to didecanoin but with the ester bonds at different positions on the glycerol backbone.

1,3-Dicaprin: Another diacylglycerol with capric acid (decanoic acid) at two positions.

Glyceryl dicaprate: A synonym for didecanoin, highlighting its composition of glycerol and capric acid.

Uniqueness

Didecanoin is unique due to its specific esterification pattern, which affects its physical properties and reactivity. Its ability to form stable emulsions and its biocompatibility make it particularly valuable in medical and industrial applications .

生物活性

1,3-Didecanoylglycerol (1,3-DDG) is a saturated diacylglycerol with significant biological activity, particularly in the context of lipid signaling and cellular processes. It has garnered attention for its role in modulating various biochemical pathways, including those involved in inflammation, cell proliferation, and signaling cascades.

- Chemical Formula: C23H44O5

- CAS Number: 17598-93-5

- Molecular Weight: 396.60 g/mol

This compound acts primarily as a signaling molecule within cells. Its biological activities are largely mediated through the activation of protein kinase C (PKC) and other downstream signaling pathways.

Key Findings:

- PKC Activation: 1,3-DDG has been shown to activate PKC in various cell types, which plays a crucial role in cellular signaling related to growth and differentiation .

- Phagocytosis Modulation: It normalizes phagocytosis in polymorphonuclear leukocytes (PMNs) inhibited by Syk inhibitors, suggesting its role in immune responses .

- Tumor Promotion Potential: Studies indicate that 1,3-DDG can influence tumor promotion through PKC activation, depending on dosage and exposure regimen .

Biological Activities

Case Study 1: Immune Response Modulation

A study demonstrated that the addition of 1,3-DDG to Syk-inhibited PMNs restored phagocytic activity and normalized the phosphorylation of ERK1 and ERK2 without affecting PI 3-kinase activity. This highlights its potential therapeutic implications in enhancing immune responses under inhibitory conditions .

Case Study 2: Tumor Promotion Assessment

In a controlled study involving mice, the application of 1,3-DDG led to a significant decrease in cytosolic PKC activity and an increase in particulate PKC activity. The results indicated that repeated applications affected epidermal hyperplasia and suggested a nuanced role in tumor promotion depending on the dosing regimen .

Research Findings

Research indicates that the biological activity of 1,3-DDG is influenced by its structural characteristics. The saturation of fatty acids at the sn-1 and sn-3 positions plays a critical role in its efficacy as a signaling molecule.

Summary of Research Findings:

特性

IUPAC Name |

(3-decanoyloxy-2-hydroxypropyl) decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H44O5/c1-3-5-7-9-11-13-15-17-22(25)27-19-21(24)20-28-23(26)18-16-14-12-10-8-6-4-2/h21,24H,3-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPYWNJQNVNYQSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H44O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90938727 | |

| Record name | 2-Hydroxypropane-1,3-diyl didecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | DG(10:0/0:0/10:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0092962 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17598-93-5, 53988-07-1 | |

| Record name | 1,3-Didecanoylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017598935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Didecanoic acid, diester with glycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053988071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxypropane-1,3-diyl didecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Didecanoic acid, diester with glycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.531 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。